molecular formula C4H5NO2 B13647274 2-Methyloxazol-5-ol

2-Methyloxazol-5-ol

Cat. No.: B13647274
M. Wt: 99.09 g/mol
InChI Key: HAZBAQFITZSXKR-UHFFFAOYSA-N
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Description

2-Methyloxazol-5-ol is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxazol-5-ol can be synthesized through several methods. One common approach is the cyclization of 2-acylaminoketones via the Robinson-Gabriel synthesis, which involves the dehydration of these ketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Methyloxazol-5-ol can be compared with other oxazole derivatives:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

2-methyl-1,3-oxazol-5-ol

InChI

InChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2,6H,1H3

InChI Key

HAZBAQFITZSXKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)O

Origin of Product

United States

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